N-Cbz-Nortropinone

Catalog No.
S1942517
CAS No.
M.F
C15H17NO3
M. Wt
259.3 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cbz-Nortropinone

Product Name

N-Cbz-Nortropinone

IUPAC Name

benzyl (1S,5R)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Molecular Formula

C15H17NO3

Molecular Weight

259.3 g/mol

InChI

InChI=1S/C15H17NO3/c17-14-8-12-6-7-13(9-14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+

InChI Key

RMIQGRJJCNFRRU-BETUJISGSA-N

SMILES

C1CC2CC(=O)CC1N2C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC2CC(=O)CC1N2C(=O)OCC3=CC=CC=C3

Isomeric SMILES

C1C[C@H]2CC(=O)C[C@@H]1N2C(=O)OCC3=CC=CC=C3

N-Cbz-Nortropinone is an organic compound with the molecular formula C15H17NO3C_{15}H_{17}NO_{3} and a molecular weight of approximately 259.3 g/mol. It appears as a white to off-white crystalline solid and is known for its stability in air, although it can gradually turn yellow when exposed to strong light. This compound is relatively insoluble in water but dissolves well in various organic solvents such as chloroform, methanol, and dimethyl sulfoxide. N-Cbz-Nortropinone is recognized for its distinct niacinamide-like odor and has gained attention in medicinal chemistry due to its diverse biological activities and applications in drug synthesis .

That are significant for its utility in organic synthesis. Key reactions include:

  • Oxidation: N-Cbz-Nortropinone can be oxidized to form other derivatives, such as N-Cbz-nortropine.
  • Aldol Reactions: It can undergo aldol condensation reactions, which are useful for forming carbon-carbon bonds in synthetic pathways .
  • Reactions with Chloroformates: The compound reacts with benzyl chloroformate to produce various carbamate derivatives .

The following summarizes a typical synthetic route for N-Cbz-Nortropinone:

  • Starting Material: Nortropinone hydrochloride is reacted with benzyl chloroformate.
  • Reaction Conditions: The reaction typically occurs in dichloromethane with a base like N-ethyl-N,N-diisopropylamine at room temperature.
  • Yield: This method can yield N-Cbz-Nortropinone with efficiencies often exceeding 80% .

N-Cbz-Nortropinone exhibits a range of biological activities, making it a valuable compound in pharmacology:

  • Antibacterial Properties: Studies indicate that it possesses antibacterial effects, which may contribute to its potential use in therapeutic applications .
  • Pharmacological Effects: The compound is noted for its role as an intermediate in synthesizing various biologically active molecules, including amino acids and amides, which are crucial in drug development .

The synthesis of N-Cbz-Nortropinone can be achieved through multiple routes, with the following being prominent:

  • From Nortropinone Hydrochloride:
    • Reacting Nortropinone hydrochloride with benzyl chloroformate under basic conditions.
    • Typical yields range from 43% to 88% depending on the specific conditions used .
  • Alternative Routes:
    • Several synthetic methods have been documented, including variations involving different solvents or reagents that can optimize yield and purity .

Interaction studies involving N-Cbz-Nortropinone focus on its reactivity with different biological targets and its potential effects on various biochemical pathways. These studies are essential for understanding how this compound might influence drug design and therapeutic efficacy.

  • Enzyme Inhibition: Research suggests that derivatives of nortropinone may act as inhibitors of certain enzymes involved in metabolic pathways, which could be relevant for developing treatments targeting metabolic disorders .

N-Cbz-Nortropinone shares structural similarities with several related compounds, making it important to compare their properties:

Compound NameMolecular FormulaKey Features
NortropinoneC7H11NOC_{7}H_{11}NOA simpler structure; serves as a precursor
TropinoneC8H13NOC_{8}H_{13}NOSimilar bicyclic structure; used in similar syntheses
DesmethyltropinoneC7H11NOC_{7}H_{11}NOLacks the methyl group; different biological activity
N-Boc-NortropinoneC15H19NO3C_{15}H_{19}NO_{3}Protected derivative; used for selective reactions

N-Cbz-Nortropinone's unique features include its specific protection group (carbobenzyloxy), which distinguishes it from other nortropinone derivatives by enhancing its stability and reactivity towards further functionalization.

XLogP3

1.7

Dates

Modify: 2023-07-22

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